molecular formula C18H18FN5O2S B2958413 2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(4-fluorophenoxy)ethyl]-1,3-thiazole-4-carboxamide CAS No. 1251563-50-4

2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(4-fluorophenoxy)ethyl]-1,3-thiazole-4-carboxamide

Cat. No.: B2958413
CAS No.: 1251563-50-4
M. Wt: 387.43
InChI Key: UFISIKPLVPEUGO-UHFFFAOYSA-N
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Description

2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(4-fluorophenoxy)ethyl]-1,3-thiazole-4-carboxamide is a complex organic compound that features a thiazole ring, a pyrimidine ring, and a fluorophenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(4-fluorophenoxy)ethyl]-1,3-thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and pyrimidine intermediates. The key steps include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones under acidic or basic conditions.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is often synthesized via the condensation of β-dicarbonyl compounds with guanidine derivatives.

    Coupling Reactions: The final step involves coupling the thiazole and pyrimidine intermediates with the fluorophenoxyethyl group using suitable coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(4-fluorophenoxy)ethyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxyethyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Sodium methoxide (NaOCH₃) in methanol.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(4-fluorophenoxy)ethyl]-1,3-thiazole-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(4-fluorophenoxy)ethyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,6-dimethylpyrimidine
  • 4,6-Dimethyl-2-pyrimidinamine
  • 2-(4-Fluorophenoxy)ethylamine

Uniqueness

2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(4-fluorophenoxy)ethyl]-1,3-thiazole-4-carboxamide is unique due to its combined structural features of thiazole, pyrimidine, and fluorophenoxyethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(4-fluorophenoxy)ethyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O2S/c1-11-9-12(2)22-17(21-11)24-18-23-15(10-27-18)16(25)20-7-8-26-14-5-3-13(19)4-6-14/h3-6,9-10H,7-8H2,1-2H3,(H,20,25)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFISIKPLVPEUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC(=CS2)C(=O)NCCOC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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